3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide
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Overview
Description
3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with an iodine atom and a pyrrolidinyl-pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common approach is the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . The process involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, leading to alterations in cellular processes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has similar structural features and is studied for its anti-tubercular activity.
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring and are known for their biological activities.
Uniqueness
3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
914397-50-5 |
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Molecular Formula |
C16H16IN3O |
Molecular Weight |
393.22 g/mol |
IUPAC Name |
3-iodo-N-(2-pyrrolidin-1-ylpyridin-4-yl)benzamide |
InChI |
InChI=1S/C16H16IN3O/c17-13-5-3-4-12(10-13)16(21)19-14-6-7-18-15(11-14)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,18,19,21) |
InChI Key |
PSYIUFBBOHNEMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)NC(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
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